molecular formula C26H29ClN4O4 B10928891 1-{[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole

1-{[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole

Cat. No.: B10928891
M. Wt: 497.0 g/mol
InChI Key: IQFSFTKOMLSXLO-UHFFFAOYSA-N
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Description

1-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole is a synthetic organic compound characterized by its complex structure, which includes multiple aromatic rings and functional groups

Preparation Methods

The synthesis of 1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chloromethyl group: This step involves the chlorination of a methyl group attached to the pyrazole ring.

    Coupling reactions: The final compound is formed by coupling the chloromethylated pyrazole with 3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole under suitable conditions, often using a base and a catalyst.

Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the corresponding reduced forms.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structural features, which may confer biological activity.

    Materials Science: Its complex structure makes it a candidate for use in the development of advanced materials with specific properties.

    Chemical Biology: Researchers investigate its interactions with biological molecules to understand its potential effects and mechanisms of action.

Mechanism of Action

The mechanism of action of 1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

1-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole can be compared with similar compounds such as:

    1-[(4-Chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole: Similar structure but lacks the dimethyl groups on the pyrazole ring.

    1-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole: Similar structure but lacks the methyl group on the pyrazole ring.

The uniqueness of 1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H29ClN4O4

Molecular Weight

497.0 g/mol

IUPAC Name

1-[[3,5-bis(3,4-dimethoxyphenyl)-4-methylpyrazol-1-yl]methyl]-4-chloro-3,5-dimethylpyrazole

InChI

InChI=1S/C26H29ClN4O4/c1-15-25(18-8-10-20(32-4)22(12-18)34-6)29-31(14-30-17(3)24(27)16(2)28-30)26(15)19-9-11-21(33-5)23(13-19)35-7/h8-13H,14H2,1-7H3

InChI Key

IQFSFTKOMLSXLO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)CN3C(=C(C(=N3)C)Cl)C)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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